molecular formula C6H4ClN3O B12305500 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 2092929-92-3

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12305500
CAS No.: 2092929-92-3
M. Wt: 169.57 g/mol
InChI Key: GKCZQNZLJDDRQO-UHFFFAOYSA-N
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Description

3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core substituted with a chlorine atom at position 2. This scaffold has garnered attention in medicinal chemistry due to its versatility in targeting diverse enzymes and receptors. For instance, derivatives such as 3-(4-chloro-phenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (compound 1) were explored as inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway . Structure-activity relationship (SAR) studies revealed that substitutions at positions 2, 3, and 5 significantly modulate biological activity, with chlorine at C3 contributing to enzyme inhibition .

Properties

IUPAC Name

3-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCZQNZLJDDRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252211
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092929-92-3
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes. This reaction is often assisted by potassium hydrogen sulfate (KHSO4) in aqueous ethanol, yielding the desired product in good yields . Another method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields and is efficient .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the green synthetic strategies mentioned above can be scaled up for industrial applications, ensuring environmentally friendly and efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes nucleophilic displacement under mild conditions, enabling the introduction of diverse functional groups:

ReagentConditionsProductYieldApplicationSource
Sodium iodideK₂S₂O₈, CH₃CN, 80°C, 4h3-Iodo-pyrazolo[1,5-a]pyrimidin-7-one85%Radiolabeling precursors
2-PyridinemethanaminePOCl₃, DMF, 110°C, 12h7-Amino derivatives70–90%Antitubercular agents
BenzylamineMicrowave, 120°C, 20 min3-Benzylamino analogs78%Kinase inhibition studies

This reactivity is exploited to generate analogs with enhanced solubility or target affinity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Reaction TypeCatalyst SystemSubstituent IntroducedBiological ActivityYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane5-Aryl groupsEGFR inhibition (IC₅₀: 12 nM)65%
Buchwald-HartwigPd₂(dba)₃, Xantphos7-Aminoalkyl chainsHCV NS5B polymerase inhibition82%

These reactions are critical for structure-activity relationship (SAR) studies in kinase inhibitor development .

Cyclocondensation for Core Diversification

The pyrimidinone ring participates in cyclocondensation with β-ketoesters or enaminones:

text
General Reaction: 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one + β-ketoester → Fused tricyclic derivatives

Example :
Reaction with ethyl acetoacetate under solvent-free ultrasound irradiation yields 6-(2-hydroxyethyl) derivatives (Scheme 3) . Key conditions and outcomes:

SolventEnergy SourceTimeYieldProduct Purity
NoneUltrasound10 min95%>99% (HPLC)
EthanolReflux6h72%92%

This green methodology reduces reaction times by 90% compared to conventional heating .

Tautomerism-Driven Reactivity

The compound exhibits keto-enol tautomerism, influencing regioselectivity in reactions:

Tautomeric Forms :

  • Keto form : Dominant in crystalline state (X-ray confirmed) .

  • Enol form : Reactive toward electrophiles at position 7.

Impact on Reactions :

  • Microwave irradiation favors 7-substitution over 5-substitution in aminolysis (95:5 selectivity) .

  • Tautomeric equilibrium in solution complicates NMR analysis but enables dual reactivity .

Halogen Exchange Reactions

The chlorine atom is replaceable via oxidative halogenation:

text
3-Cl + NaX (X = Br, I) → 3-X (X = Br, I)

Conditions :

  • K₂S₂O₈ as oxidant, CH₃CN, 70–80°C .

  • Yields: 75–89% for bromide, 82–85% for iodide .

Biological Activity Correlations

Derivatives synthesized via these reactions show marked pharmacological profiles:

DerivativeTargetIC₅₀/EC₅₀Therapeutic AreaSource
3-Iodo-7-aminoMycobacterial ATPase0.3 μMTuberculosis
5-Phenyl-7-methoxyEGFR8 nMOncology
3-Fluoro-7-(pyridyl)HCV NS5B0.9 μMAntiviral

Structural Confirmation Techniques

Post-reaction characterization employs:

  • X-ray crystallography : Resolves tautomerism (CCDC 2034666) .

  • ¹H/¹³C NMR : Anisotropic effects confirm regiochemistry (e.g., δ 12.16 ppm for NH in DMSO-d₆) .

  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ 302 for 3-methyl derivatives) .

This compound’s reactivity profile positions it as a privileged scaffold in medicinal chemistry, with ongoing research optimizing reaction conditions for industrial scalability . Future directions include photoflow functionalization and biocatalytic modifications to access uncharted chemical space.

Scientific Research Applications

Synthesis of 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one Derivatives

The synthesis of 3-chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one derivatives typically involves methods such as ultrasonic irradiation and one-pot reactions. These methods facilitate the formation of a library of derivatives that can be screened for various biological activities. For example, a recent study demonstrated a green synthetic strategy that allows for the efficient production of these compounds while minimizing environmental impact .

Antimicrobial Properties

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one derivatives have shown significant antimicrobial activity against Mycobacterium tuberculosis (M.tb). Research has highlighted their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of the bacteria. Some derivatives exhibited potent in vitro growth inhibition and demonstrated efficacy in vivo in mouse models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives can inhibit key kinases involved in cancer progression, such as Pim-1 and Flt-3. These inhibitors have shown promise in reducing cell proliferation and inducing apoptosis in various cancer cell lines .

Antiviral Activity

Moreover, 3-chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one has been evaluated for antiviral activity against several viruses, including Hepatitis C virus (HCV) and HIV. Compounds derived from this scaffold have demonstrated potent inhibitory effects on viral polymerases, making them candidates for further development as antiviral therapeutics .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one is critical for optimizing its biological efficacy. Various substituents at different positions on the pyrazolo ring can significantly influence the compound's activity. For instance:

Substituent PositionType of SubstituentBiological Activity
C-3FluorineEnhanced anti-M.tb activity
C-5Alkyl groupsImproved kinase inhibition
C-7Aryl groupsIncreased cytotoxicity against cancer cells

Studies have indicated that specific modifications at these positions can lead to enhanced potency and selectivity against targeted biological pathways .

Antituberculosis Lead Compound

In a high-throughput screening effort, a derivative of 3-chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one was identified as a potential lead for antituberculosis therapy. This compound exhibited low cytotoxicity while maintaining significant activity against M.tb within macrophages .

Kinase Inhibitors

Another study focused on optimizing pyrazolo[1,5-a]pyrimidine compounds as selective inhibitors of Pim-1 kinase. The lead compounds demonstrated nanomolar inhibitory activity and were well-tolerated in cellular assays, indicating their potential as therapeutic agents for cancers associated with Pim-1 overexpression .

Comparison with Similar Compounds

Modifications at Position 3

  • 3-Chloro vs. 3-Fluoro/Methoxy : Replacement of chlorine with a 4-fluorophenyl group (e.g., 2-methyl-3-(4-fluorophenyl)-5-(4-methoxy-phenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one) reduced M. tuberculosis DXS inhibition (IC₅₀ = 10.6 µM vs. weaker activity for the parent compound 1 ) .
  • 3-Nitro Substituents : In antitrichomonal agents, 3-nitro derivatives (e.g., 6-carbethoxy-4-ethyl-3-nitropyrazolo[1,5-a]pyrimidin-7-one) demonstrated potent activity against Trichomonas foetus, highlighting the importance of electron-withdrawing groups at C3 .

Modifications at Position 5

  • 5-Aryl vs. 5-Alkyl : Substituting C5 with a benzyl group (as in compound 1 ) enhanced DXS inhibition compared to smaller alkyl groups. Conversely, 5-aryloxy/alkoxy derivatives (e.g., 6-aryl-7-oxo-5-aryoxy/alkoxy-1-substituted pyrazolo[4,3-d]pyrimidin-7-ones) are favored for phosphodiesterase 5 (PDE5) inhibition .

Modifications at Position 2

  • 2-Methyl vs. 2-Thienyl : Anti-inflammatory derivatives with a 2-thienyl group (e.g., 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one) exhibited superior inhibition of prostaglandin E2 (PGE2) biosynthesis (92.1% inhibition at 25 mg/kg) compared to phenyl-substituted analogs .

Core Structure Variations

  • Pyrazolo vs.

Structure-Activity Relationship Insights

  • Electron-Withdrawing Groups : Chlorine (C3) and nitro (C3) enhance enzyme inhibition (DXS, antitrichomonal) by polarizing the core .
  • Aromatic/Heteroaromatic Substituents : Thienyl (C2) and aryloxy (C5) groups improve anti-inflammatory and PDE5 inhibitory activity, respectively .
  • Core Flexibility: Pyrazolo[1,5-a]pyrimidinones exhibit better binding to flexible enzyme active sites (e.g., adenosine deaminase) compared to rigid analogs .

Biological Activity

3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique structure, characterized by a chlorine atom at the 3-position and a carbonyl group at the 7-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C_6H_5ClN_4O
  • Molecular Weight : Approximately 188.59 g/mol

The compound's structure allows it to interact with various biological targets, particularly in the context of cancer therapy and infectious diseases.

3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one exhibits significant inhibitory effects on protein tyrosine kinases (PTKs), including the epidermal growth factor receptor (EGFR). This inhibition disrupts critical signaling pathways that promote cancer cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Table 1: Inhibitory Effects on Protein Kinases

Target ProteinInhibition TypeReference
Epidermal Growth Factor Receptor (EGFR)Competitive Inhibition
Mycobacterial ATP SynthasePotent Inhibition
Other PTKsVariable

Biological Activities

Research indicates that 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one has broad-spectrum biological activities:

  • Anticancer Properties : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Studies have reported significant growth inhibition in colorectal carcinoma cells (HCT-116) and other cancer types .
  • Antimycobacterial Activity : It has been identified as a potential lead compound for treating Mycobacterium tuberculosis, demonstrating potent in vitro activity against this pathogen. The mechanism appears unrelated to traditional targets like cell wall biosynthesis .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mode of Action
HCT-11615.4Induction of Apoptosis
MCF-720.0Cell Cycle Arrest (G0-G1 Phase)
A54918.3Inhibition of EGFR Signaling

Case Studies

Several studies have highlighted the therapeutic potential of 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one:

  • Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit CDK2 and TRKA kinases, leading to significant cytotoxic effects in various cancer cell lines. The most effective derivatives showed a mean growth inhibition of approximately 43.9% across multiple cell lines .
  • Tuberculosis Treatment : Research involving high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising candidates against M. tuberculosis. These compounds exhibited low cytotoxicity while maintaining potent antimycobacterial activity in both in vitro and in vivo models .

Structure-Activity Relationships (SAR)

The biological activity of 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one can be significantly influenced by structural modifications:

Table 3: Structural Modifications and Biological Activity

ModificationEffect on ActivityReference
Chlorine SubstitutionEnhanced PTK Inhibition
Methyl Group at C(3)Altered pharmacokinetics
Fluorine SubstitutionIncreased potency against M.tb

Q & A

Basic Research Questions

Q. What are common structural modifications to 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one for enhancing bioactivity, and how are they evaluated?

  • Methodological Answer : Key modifications include substitutions at positions 2, 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine core. For example:

  • 5-Benzyl or 5-aryl groups improve enzyme inhibition (e.g., M. tuberculosis DXS inhibition ).
  • Halogenation (e.g., 3-chloro, 4-fluoro) enhances metabolic stability and target binding .
  • Methoxy or methyl groups modulate lipophilicity and solubility .
    Evaluation involves in vitro enzyme assays (e.g., IC50 determination) and computational docking to assess binding affinity .

Q. What are standard synthetic routes for 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives?

  • Methodological Answer :

  • One-pot cyclocondensation : Reacting 3-aminopyrazoles with β-ketoesters or chloroacetates under acidic conditions (e.g., acetic acid) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
  • Post-functionalization : Chlorination at position 3 using POCl3 or PCl5 .
    Example yield comparison:
MethodYield (%)Reaction TimeReference
Conventional heating65–7524 h
Microwave irradiation85–9030 min

Q. Which in vitro assays are typically used to evaluate the biological activity of this scaffold?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50 against targets like M. tuberculosis DXS using spectrophotometric monitoring of substrate depletion .
  • Anti-inflammatory testing : Carrageenan-induced rat paw edema and pleurisy models assess COX/LOX inhibition .
  • Anticancer screening : Apoptosis induction via p53 activation (e.g., immunoblotting for BAX/Bcl-2 ratios) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting M. tuberculosis DXS?

  • Methodological Answer :

  • Step 1 : Prioritize substituents based on computational docking (e.g., hydrophobic pockets at positions 5 and 7).
  • Step 2 : Synthesize a focused library with systematic substitutions (e.g., 5-aryl, 7-trifluoromethyl).
  • Step 3 : Validate using enzyme assays and correlate activity with steric/electronic parameters (e.g., Hansch analysis).
  • Key Finding : 2-Methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one showed IC50 = 10.6 μM .

Q. How to resolve conflicting bioactivity data between in vitro and in vivo models for anti-inflammatory derivatives?

  • Methodological Answer :

  • Hypothesis : Poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects.
  • Approach :

ADME profiling : Measure plasma stability and permeability (Caco-2 assay).

Metabolite identification : Use LC-MS to detect inactive metabolites.

Target deconvolution : Chemoproteomics to identify unintended protein interactions.

  • Case Study : Compound 7c (2-thienyl substitution) showed superior in vivo efficacy due to reduced first-pass metabolism .

Q. What strategies improve regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :

  • Solvent control : Polar aprotic solvents (e.g., DMF) favor cyclization at position 7 .
  • Catalytic additives : Use of Cu(I) salts directs substitution to the 5-position .
  • Microwave irradiation : Enhances kinetic control, reducing side products .

Q. Which analytical methods are critical for confirming the structure of reaction intermediates?

  • Methodological Answer :

  • NMR spectroscopy : NOE experiments distinguish between regioisomers (e.g., pyrazolo[1,5-a]pyrimidin-7-one vs. pyrimido[1,2-a] derivatives) .
  • X-ray crystallography : Resolves ambiguous substituent positions (e.g., 3-(2,4-dichlorophenyl) derivatives) .
  • HRMS : Validates molecular formula for novel intermediates .

Q. How to investigate the mechanism of p53 activation in anticancer derivatives?

  • Methodological Answer :

  • RT-PCR and Western blotting : Quantify p53 target genes (BAX, p21) .
  • Phosphorylation profiling : Use phospho-specific antibodies to detect activated p53 (Ser15/Ser20).
  • Gene knockout models : CRISPR/Cas9-mediated p53 deletion in cell lines to confirm target specificity .

Data Contradiction Analysis

Q. Why might a derivative show high enzyme inhibition in vitro but low cellular activity?

  • Methodological Answer :

  • Potential Causes :

Poor cell membrane permeability (e.g., logP >5 reduces uptake).

Efflux pump interaction (e.g., P-glycoprotein substrate).

  • Resolution :
  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) without disrupting target binding.
  • Efflux inhibition : Co-administration with verapamil .

Tables for Key Findings

Table 1 : SAR of M. tuberculosis DXS Inhibitors

Substituent (Position)IC50 (μM)Key Observation
5-Benzyl, 3-(4-ClPh)22.3Baseline activity
5-(4-MeOPh), 3-(4-FPh)10.6Improved potency (2-fold)
7-Trifluoromethyl8.2Enhanced metabolic stability

Table 2 : Anti-inflammatory Activity of Selected Derivatives

CompoundSubstituent (Position 2)Edema Inhibition (%)Toxicity (LD50, mg/kg)
7c2-Thienyl78>500
FPP028Phenyl45300

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